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Compound of Interest

Compound Name: Dibromochloroacetic acid

Cat. No.: B037062 Get Quote

CAS Number: 5278-95-5

Synonyms: Chlorodibromoacetic acid; 2,2-Dibromo-2-chloroacetic acid; Acetic acid,

dibromochloro-; DBCA

This technical guide provides an in-depth overview of dibromochloroacetic acid (DBCA), a

halogenated acetic acid of interest to researchers in environmental science, toxicology, and

drug development. This document covers its chemical and physical properties, synthesis,

analytical methods, and toxicological profile, with a focus on experimental data and

methodologies.

Chemical and Physical Properties
Dibromochloroacetic acid is a disinfection byproduct formed during water chlorination when

bromide ions are present.[1] Its chemical identity and key physical properties are summarized

below.
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Property Value Reference(s)

CAS Number 5278-95-5 [2]

Molecular Formula C₂HBr₂ClO₂ [2]

Molecular Weight 252.29 g/mol [2]

IUPAC Name
2,2-dibromo-2-chloroacetic

acid
[2]

Appearance
Colorless to pale yellow liquid

or solid
[3]

Melting Point 99-102 °C

Boiling Point 217.7±35.0 °C (Predicted)

Density 2.684±0.06 g/cm³ (Predicted)

pKa 0.13±0.10 (Predicted)

Solubility Soluble in water [3]

Synthesis of Haloacetic Acids
While a specific, detailed experimental protocol for the synthesis of dibromochloroacetic acid
is not readily available in the public literature, a common method for the preparation of similar

compounds is the bromination of a chloro-substituted acetic acid.[4]

A well-documented and illustrative method for the synthesis of the closely related compound,

dibromoacetic acid, is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the

alpha-bromination of a carboxylic acid.[5]

Experimental Protocol: Synthesis of Dibromoacetic Acid
(Hell-Volhard-Zelinsky Reaction)
This protocol is for the synthesis of dibromoacetic acid and is provided as a representative

example for this class of compounds.

Materials:
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Glacial Acetic Acid

Red Phosphorus

Bromine

Deionized Water

Equipment:

Round-bottom flask with a reflux condenser and a dropping funnel

Heating mantle with a stirrer

Vacuum distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, place 60 g (1.0 mol) of glacial acetic acid and 2 g of red phosphorus.[5]

Bromine Addition: Slowly add 2 moles of bromine to the mixture through the dropping funnel.

The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle

reflux.

Reflux: After the addition of bromine is complete, continue to reflux the mixture at

approximately 150 °C. The reaction is considered complete when the color of the bromine

disappears.[5]

Workup: Cool the reaction mixture and slowly add a small amount of water to hydrolyze the

acyl bromide intermediate.

Purification: The crude dibromoacetic acid can be purified by vacuum distillation.
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Hell-Volhard-Zelinsky reaction for dibromoacetic acid synthesis.[5]

Analytical Methods
The standard method for the detection and quantification of dibromochloroacetic acid in

drinking water is EPA Method 552.3. This method involves liquid-liquid microextraction,

derivatization to form methyl esters, and analysis by gas chromatography with an electron

capture detector (GC-ECD).

Experimental Protocol: EPA Method 552.3
1. Sample Collection and Preservation:

Collect water samples in 40-mL amber vials.

Each vial should contain 3 mg of ammonium chloride as a dechlorinating agent.

Upon collection, chill the samples to a temperature between >0°C and ≤10°C.

Samples must be extracted within 14 days of collection.

2. Extraction:

Transfer a 40 mL aliquot of the water sample to a suitable extraction vial.
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Add a surrogate standard to the sample.

Acidify the sample to a pH of less than 0.5 by adding concentrated sulfuric acid.

Add 18 g of sodium sulfate to the sample and shake until dissolved.

Add 4 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

Shake the vial vigorously for 2 minutes.

Allow the phases to separate. The MTBE layer, containing the extracted acids, will be on top.

3. Derivatization (Esterification):

Carefully transfer a portion of the MTBE extract to a new vial.

Add acidified methanol to the extract.

Heat the vial at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.

Cool the sample and add a concentrated aqueous solution of sodium sulfate to separate the

MTBE layer from the acidic methanol.

4. Analysis:

Neutralize the final MTBE extract with a saturated solution of sodium bicarbonate.

Inject an aliquot of the extract into a gas chromatograph equipped with an electron capture

detector (GC-ECD).

Confirmation of the analyte is typically performed on a second GC column of different

polarity.
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Workflow for EPA Method 552.3.

Toxicological Data
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Dibromochloroacetic acid is a subject of toxicological research due to its presence in drinking

water. It has been evaluated for various toxicological endpoints. The liver is a primary target

organ for toxicity.
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Toxicity
Endpoint

Species Route
Value /
Observation

Reference(s)

Reproductive/De

velopmental
Rat Drinking Water

At doses ≥ 1000

ppm, consistent

decreases in

food and water

consumption

were observed.

No female

reproductive

toxicity or

visceral

malformations in

pups were noted.

[2]

[2]

Male

Reproductive

Toxicity

Rat Drinking Water

At 1500 ppm, an

11% decrease in

sperm velocity

was observed,

though no

changes in

fertility were

noted.

Considered a

male

reproductive

toxicant at this

concentration.[2]

[2]

Developmental

Toxicity

Mouse In vitro Exposure of

conceptuses to

DBCA produced

dysmorphogenes

is, including

prosencephalic

and pharyngeal

arch hypoplasia,

[2]
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and eye and

heart tube

abnormalities.[2]

Carcinogenicity

(related

compound)

Mouse Drinking Water

Bromochloroacet

ic acid caused a

significantly

increased

incidence of

hepatocellular

adenoma and

carcinoma in

males and

females, and of

hepatoblastoma

in males.[4]

[4]

Signaling Pathways in Haloacetic Acid Toxicity
The precise molecular mechanisms of dibromochloroacetic acid toxicity are still under

investigation. However, studies on the structurally similar compound, dibromoacetic acid (DBA),

have implicated several key signaling pathways. It is plausible that DBCA acts through similar

mechanisms.

MAPK Signaling Pathway in T-Cell Apoptosis (DBA-
induced)
Studies have shown that dibromoacetic acid can induce apoptosis in T-cells. This process is

associated with the activation of mitogen-activated protein kinases (MAPKs), including p38,

ERK1/2, and JNK1/2.[6] Activation of these kinases leads to the upregulation of downstream

transcription factors like ATF-2 and Elk-1, ultimately culminating in apoptosis.[6]
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Proposed MAPK signaling cascade in DBA-induced T-cell apoptosis.[6]

TLR4 Signaling in Hepatotoxicity (DBA-induced)
Dibromoacetic acid has been shown to induce hepatotoxicity, and the mechanism is linked to

oxidative stress and inflammation mediated by the Toll-like receptor 4 (TLR4) signaling

pathway.[7][8] DBA exposure can lead to an increase in reactive oxygen species (ROS), which

activates TLR4. This initiates a downstream cascade involving MyD88 and TRAF6, leading to

the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[7] This

pathway also involves the phosphorylation of p38 MAPK and JNK.[7]
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Proposed TLR4 signaling in DBA-induced hepatotoxicity.[7][8]
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For dibromochloroacetic acid (DBCA) specifically, studies in male mice have shown that it

can alter the expression of genes involved in cell communication, cell cycle control,

proliferation, metabolism, and signal transduction.[4] It is also suggested that DNA damage

from oxidative stress may contribute to the hepatocarcinogenicity of halogenated acetic acids,

including bromochloroacetic acid.[4]

Conclusion
Dibromochloroacetic acid is a relevant compound for researchers in environmental and

toxicological sciences. While its toxicological profile shares similarities with other haloacetic

acids, further research is needed to fully elucidate its specific mechanisms of action and to

develop detailed synthesis protocols. The information and experimental methodologies

provided in this guide serve as a comprehensive resource for professionals working with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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